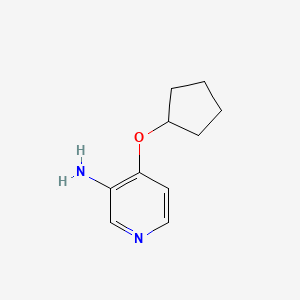
4-(Cyclopentyloxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentyloxy)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2O It is a pyridine derivative, characterized by the presence of a cyclopentyloxy group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with cyclopentanol in the presence of a suitable catalyst. One common method is the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar catalytic systems as in laboratory synthesis. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
4-(Cyclopentyloxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.
科学研究应用
4-(Cyclopentyloxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-(Cyclopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
4-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-(Ethoxy)pyridin-3-amine: Contains an ethoxy group, differing in the alkyl chain length.
4-(Cyclohexyloxy)pyridin-3-amine: Features a cyclohexyloxy group, providing a bulkier substituent.
Uniqueness
4-(Cyclopentyloxy)pyridin-3-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-cyclopentyloxypyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLGGQSUQHNOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815717.png)
![Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate](/img/structure/B7815728.png)
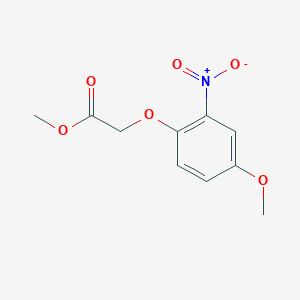
![Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate](/img/structure/B7815757.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7815760.png)
![3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid](/img/structure/B7815775.png)
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)
![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)
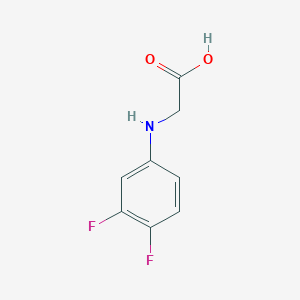
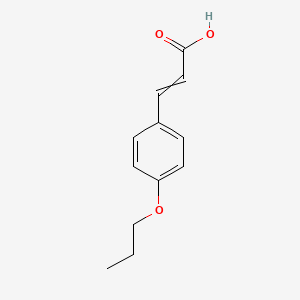
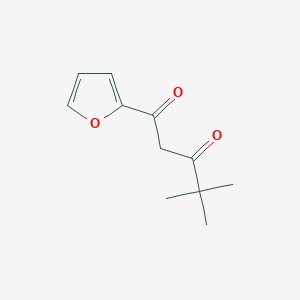
![2-[(adamantan-1-yl)amino]acetic acid](/img/structure/B7815816.png)
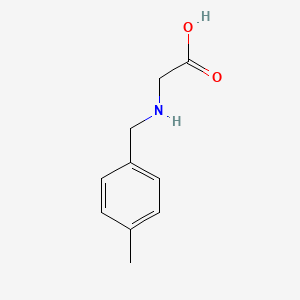
![2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)
